molecular formula C17H24ClN3O2 B15308024 N-(2-amino-1-cyclopentylethyl)-1-oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxamide hydrochloride

N-(2-amino-1-cyclopentylethyl)-1-oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxamide hydrochloride

Cat. No.: B15308024
M. Wt: 337.8 g/mol
InChI Key: KGRBLZCBYJSYCE-UHFFFAOYSA-N
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Description

N-(2-amino-1-cyclopentylethyl)-1-oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxamide hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyclopentyl group, an isoquinoline moiety, and an amide linkage, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-amino-1-cyclopentylethyl)-1-oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxamide hydrochloride typically involves multiple steps, starting from readily available starting materials. The process may include:

    Formation of the Isoquinoline Core: This can be achieved through Pictet-Spengler condensation, where an aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the Cyclopentyl Group: This step may involve the use of cyclopentyl bromide in a nucleophilic substitution reaction.

    Amidation Reaction: The final step involves the formation of the amide bond, typically through the reaction of an amine with an activated carboxylic acid derivative, such as an acid chloride or an ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2-amino-1-cyclopentylethyl)-1-oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert ketones or other oxidized groups to alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents onto the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides or sulfonates can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2-amino-1-cyclopentylethyl)-1-oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxamide hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in modulating biological pathways.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-amino-1-cyclopentylethyl)-1-oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxamide hydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-amino-1-cyclopentylethyl)-2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide hydrochloride
  • N-(2-amino-1-cyclopentylethyl)-2-cycloheptylacetamide

Uniqueness

N-(2-amino-1-cyclopentylethyl)-1-oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxamide hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C17H24ClN3O2

Molecular Weight

337.8 g/mol

IUPAC Name

N-(2-amino-1-cyclopentylethyl)-1-oxo-3,4-dihydro-2H-isoquinoline-7-carboxamide;hydrochloride

InChI

InChI=1S/C17H23N3O2.ClH/c18-10-15(12-3-1-2-4-12)20-16(21)13-6-5-11-7-8-19-17(22)14(11)9-13;/h5-6,9,12,15H,1-4,7-8,10,18H2,(H,19,22)(H,20,21);1H

InChI Key

KGRBLZCBYJSYCE-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C(CN)NC(=O)C2=CC3=C(CCNC3=O)C=C2.Cl

Origin of Product

United States

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